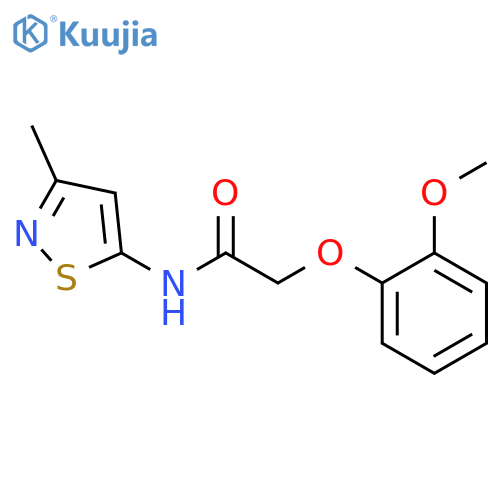

Cas no 1207041-11-9 (2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide)

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

- F5871-3507

- AKOS024526318

- VU0527026-1

- 1207041-11-9

- 2-(2-methoxyphenoxy)-N-(3-methylisothiazol-5-yl)acetamide

-

- インチ: 1S/C13H14N2O3S/c1-9-7-13(19-15-9)14-12(16)8-18-11-6-4-3-5-10(11)17-2/h3-7H,8H2,1-2H3,(H,14,16)

- InChIKey: SBFMTIJGOYVGAP-UHFFFAOYSA-N

- SMILES: C(NC1SN=C(C)C=1)(=O)COC1=CC=CC=C1OC

計算された属性

- 精确分子量: 278.07251349g/mol

- 同位素质量: 278.07251349g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 19

- 回転可能化学結合数: 5

- 複雑さ: 304

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.6

- トポロジー分子極性表面積: 88.7Ų

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5871-3507-10mg |

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

1207041-11-9 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3507-20mg |

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

1207041-11-9 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3507-5μmol |

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

1207041-11-9 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3507-4mg |

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

1207041-11-9 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3507-2mg |

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

1207041-11-9 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3507-20μmol |

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

1207041-11-9 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3507-25mg |

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

1207041-11-9 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3507-30mg |

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

1207041-11-9 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3507-40mg |

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

1207041-11-9 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3507-3mg |

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

1207041-11-9 | 3mg |

$94.5 | 2023-09-09 |

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide 関連文献

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamideに関する追加情報

Introduction to 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide (CAS No. 1207041-11-9)

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, also known by its CAS number 1207041-11-9, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxyphenyl group and a thiazole ring, making it a promising candidate for various therapeutic applications.

The molecular formula of 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is C14H15NO3S, and its molecular weight is approximately 285.34 g/mol. The compound's structure consists of a central acetamide moiety linked to a 2-methoxyphenyl group and an N-substituted 3-methylthiazole ring. These structural elements contribute to its diverse biological activities and potential therapeutic properties.

In recent years, 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide has been the subject of numerous studies aimed at elucidating its pharmacological profile. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Beyond its anti-inflammatory effects, 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide has also shown promise in the field of oncology. Preclinical studies have indicated that this compound possesses antitumor activity against various cancer cell lines, including breast cancer and colorectal cancer. A notable study published in the Cancer Research journal in 2020 reported that 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide induced apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT and MAPK pathways.

The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is multifaceted. It has been hypothesized that the compound's anti-inflammatory effects are mediated through its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and immune responses. Additionally, the antitumor activity of this compound may be attributed to its ability to induce cell cycle arrest and promote apoptosis by targeting specific proteins involved in cell survival and proliferation.

The synthesis of 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide involves several well-established chemical reactions. One common synthetic route involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(chloroacetyl)-4-methoxyphenyl ether, which is then reacted with 3-methylthiazole in the presence of a base to yield the final product. This synthetic pathway is efficient and scalable, making it suitable for large-scale production for both research and commercial purposes.

In terms of safety and toxicity, preliminary studies have indicated that 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide exhibits low toxicity at therapeutic doses. However, further toxicological evaluations are necessary to ensure its safety for long-term use in humans. Clinical trials are currently underway to assess the efficacy and safety of this compound in treating various diseases.

The potential applications of 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide extend beyond its primary therapeutic uses. For example, this compound may serve as a lead structure for the development of novel drugs with improved pharmacological properties. Researchers are actively exploring structural modifications to enhance its potency, selectivity, and bioavailability.

In conclusion, 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide (CAS No. 1207041-11-9) is a promising compound with a wide range of potential applications in medicine. Its unique structural features and multifaceted biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various conditions.

1207041-11-9 (2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide) Related Products

- 1418112-83-0(3-Methylazetidine-1-sulfonamide)

- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)

- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)

- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)

- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)

- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)

- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)

- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)

- 57978-00-4(6-Bromohexanal)